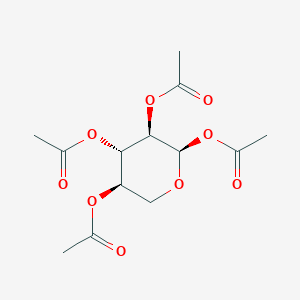

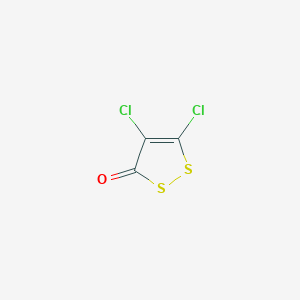

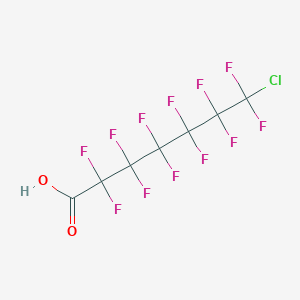

![molecular formula Al2O3 B072845 2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane CAS No. 1317-82-4](/img/structure/B72845.png)

2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

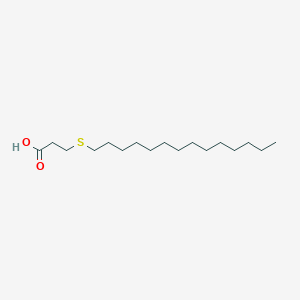

2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane, also known as TAD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TAD is a bicyclic compound that contains three oxygen atoms and one aluminum atom in its structure. It is a white, crystalline solid that is soluble in polar solvents such as water and ethanol.

Scientific Research Applications

Synthetic Chemistry and Material Science

2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane and its related compounds have significant applications in synthetic chemistry and material science. The synthesis and structure of similar complex bicyclic compounds, such as 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane, have been explored for their unique structural characteristics, such as short distances between key atoms and unusual interactions observed through NMR, X-ray analysis, and electronic spectroscopy (Andō, Watanabe, & Choi, 1995).

High Energy Density Materials

Studies have been conducted on polynitrobicyclo[1.1.1]pentanes, which share a similar structural framework with this compound, in search of novel high energy density materials (HEDMs). These compounds, due to their high heat of formation and significant energetic characteristics, are being considered for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).

Medicinal Chemistry

In the realm of medicinal chemistry, the bicyclo[1.1.1]pentane structure, a related compound, has been increasingly utilized due to its beneficial physicochemical properties and applications as functional group bioisosteres. This exploration highlights the potential of bicyclic structures like this compound in drug discovery (Bauer et al., 2021).

Thermal Stability and Pyrolysis

The thermal stability and pyrolysis mechanisms of bicyclic compounds, similar in structure to this compound, have been theoretically studied. These studies provide insights into the bond dissociation energies and potential trigger bonds in pyrolysis mechanisms, which are crucial for understanding the thermal behavior of such complex molecules (Bozkaya & Özkan, 2012).

properties

IUPAC Name |

2,4,5-trioxa-1,3-dialuminabicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O1[Al]2O[Al]1O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)